molecular formula C25H30N2O4 B4004328 2-{2-[(4-acetylphenyl)amino]-2-oxoethoxy}-N-cyclooctylbenzamide

2-{2-[(4-acetylphenyl)amino]-2-oxoethoxy}-N-cyclooctylbenzamide

Cat. No.: B4004328
M. Wt: 422.5 g/mol
InChI Key: UERCVNFSSVAUQL-UHFFFAOYSA-N
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Description

2-{2-[(4-acetylphenyl)amino]-2-oxoethoxy}-N-cyclooctylbenzamide is a useful research compound. Its molecular formula is C25H30N2O4 and its molecular weight is 422.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 422.22055744 g/mol and the complexity rating of the compound is 592. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Material Science

The compound 2-{2-[(4-acetylphenyl)amino]-2-oxoethoxy}-N-cyclooctylbenzamide, due to its structural complexity, finds relevance in the synthesis and characterization of novel polyimides and related materials. For instance, the synthesis of novel aromatic polyimides using diamines, including structures similar to the given compound, has been explored. These materials demonstrate significant solubility in organic solvents and exhibit a wide range of thermal stability, making them suitable for various advanced material science applications (Butt et al., 2005).

Antioxidant Properties and Biomedical Applications

Compounds structurally related to this compound, such as aminobenzamide cysteine (ABZ Cys), have been studied for their antioxidant properties. These studies show potential for use as drugs in oxidative stress-related diseases and could be delivered in the form of nanoparticles. The fluorescent properties of ABZ Cys, a derivative of N-acetyl cysteine (NAC), suggest possible applications in biomedical imaging and diagnostics (Raut et al., 2011).

Drug Design and Cancer Research

The structure of this compound is reminiscent of compounds used in drug design, particularly in the development of novel hypoxia-selective cytotoxins. These cytotoxins show selective toxicity for hypoxic cells, a common trait of cancerous tissues, through an oxygen-inhibited enzymatic reduction process. This approach provides a promising avenue for targeting and treating cancer more effectively (Palmer et al., 1995).

Anti-inflammatory Applications

Compounds containing the benzamide moiety have been explored for their anti-inflammatory properties. For example, N,N'-bis{2-[1,2-ethanediylbis(oxy-2,1-phenylene)]-1-(substituted carbonyl)ethenyl}benzamides show significant in vivo anti-inflammatory activity. This suggests that derivatives of the original compound could be synthesized and tested for similar pharmacological properties, offering new avenues for anti-inflammatory drug development (Girgis & Ellithey, 2006).

Co-crystal Formation and Drug Solubility

The interaction of benzamide derivatives with other pharmaceutical agents to form co-crystals has been investigated. These co-crystals can exhibit enhanced solubility and dissolution rates compared to the parent compounds. Understanding the co-crystallization behavior of compounds like this compound with other drugs could lead to the development of better pharmaceutical formulations (Aitipamula et al., 2012).

Properties

IUPAC Name

2-[2-(4-acetylanilino)-2-oxoethoxy]-N-cyclooctylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O4/c1-18(28)19-13-15-21(16-14-19)26-24(29)17-31-23-12-8-7-11-22(23)25(30)27-20-9-5-3-2-4-6-10-20/h7-8,11-16,20H,2-6,9-10,17H2,1H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UERCVNFSSVAUQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C(=O)NC3CCCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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